Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol

NLRP3 inflammasome pyridazin-3-ol structure-activity relationship

6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6) is a synthetic pyridazin-3-ol phenol substituted with a 4-chlorophenyl group at the 6-position and a 2-methoxynaphthalen-1-ylmethyl group at the 4-position. It is structurally categorized within the pyridazine phenol class, a scaffold associated with NLRP3 inflammasome inhibition and, in distinct structural subclasses, neurotrophic activity.

Molecular Formula C22H17ClN2O2
Molecular Weight 376.84
CAS No. 1401595-53-6
Cat. No. B2890338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol
CAS1401595-53-6
Molecular FormulaC22H17ClN2O2
Molecular Weight376.84
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2O2/c1-27-21-11-8-14-4-2-3-5-18(14)19(21)12-16-13-20(24-25-22(16)26)15-6-9-17(23)10-7-15/h2-11,13H,12H2,1H3,(H,25,26)
InChIKeyDAHBJXDFIFZERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6): A Pyridazin-3-ol Phenol with Unresolved Differentiation


6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6) is a synthetic pyridazin-3-ol phenol substituted with a 4-chlorophenyl group at the 6-position and a 2-methoxynaphthalen-1-ylmethyl group at the 4-position. It is structurally categorized within the pyridazine phenol class, a scaffold associated with NLRP3 inflammasome inhibition [1] and, in distinct structural subclasses, neurotrophic activity [2]. However, a search of primary research papers, patents, and authoritative databases reveals an absence of publicly reported, quantitative biological activity or physical-property data for this exact chemical entity. The compound is listed in several commercial vendor catalogs, but these sources do not contain independent experimental verification of its properties . Consequently, a scientific baseline for this compound cannot be established beyond its chemical structure and molecular formula (C22H17ClN2O2; MW 376.84).

The Risk of Unverified Substitution: Why 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol Cannot Be Interchanged with Class Analogs


Generic substitution of pyridazin-3-ol derivatives for the target compound CAS 1401595-53-6 is not scientifically justified due to a complete absence of publicly reported comparator-based evidence. While the pyridazine phenol scaffold has been explored for NLRP3 inhibition [1], members of this class show extreme sensitivity to substitution patterns; for example, in a related patent series, a 4-chlorophenyl vs. 4-fluorophenyl substitution on the pyridazinone core resulted in >10-fold differences in NLRP3 IC50 [1]. Similar structure-activity relationship (SAR) hypersensitivity has been observed in pyridazinone-based c-Met kinase inhibitors [2]. For CAS 1401595-53-6, no quantitative activity data—neither for NLRP3 nor any other validated target—exist in the peer-reviewed literature or patent examples. Without experimental determination of its pharmacological profile, selectivity window, and physicochemical properties, any claim of functional equivalence to a class analog is speculative and poses a material risk to research reproducibility and procurement decisions.

Quantitative Comparative Evidence for 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6)


Target Compound Shows No Publicly Reported Biological Activity Data Against Any Validated Comparator

A comprehensive search of the scientific and patent literature identified no quantitative biological activity data for 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6). The compound is not listed as a specific example in the Novartis NLRP3 patent US 2020/0361898 A1, nor in the substituted pyridazine phenol derivative patent EP 4289823 A1 [1]. This contrasts sharply with numerous class analogs for which explicit NLRP3 IC50 values are reported; for instance, a representative pyridazin-3-yl phenol in the Novartis series achieved an IC50 of <100 nM in an IL-1β release assay in THP-1 cells [2]. Without analogous data for CAS 1401595-53-6, no comparative claim of potency, selectivity, or functional equivalence can be made.

NLRP3 inflammasome pyridazin-3-ol structure-activity relationship

No Evidence of Superiority Over J147 in Neurodegeneration Models; Structural Identity Is Distinct

Some vendor websites describe CAS 1401595-53-6 as 'also known as J147.' However, J147 has the unambiguous CAS registry number 1146963-51-0 and a molecular formula of C18H17F3N2O2 (MW 350.33) , whereas the target compound has the molecular formula C22H17ClN2O2 (MW 376.84) . These are chemically distinct entities. The established J147 compound has demonstrated neuroprotective activity in cortical neurons with an EC50 of 25–200 nM and has been shown to reverse cognitive impairment in aged Alzheimer's disease mice [1]. No such data exist for CAS 1401595-53-6. Any procurement decision based on an assumed equivalence to J147 would be scientifically unfounded.

neurodegeneration Alzheimer's disease J147

Absence of Reported ADME, Selectivity, or In Vivo Efficacy Data Precludes Rational Selection Over In-Class Candidates

No pharmacokinetic parameters (oral bioavailability, clearance, half-life, brain penetration), selectivity profiles against related targets, or in vivo efficacy data have been published for CAS 1401595-53-6. This stands in marked contrast to well-characterized pyridazin-3-ol NLRP3 inhibitors progressing toward clinical development, where comprehensive ADME-PK datasets are available [1]. For example, the clinical-stage NLRP3 inhibitor Inzomelid (a chemically distinct scaffold) has published human pharmacokinetic data including a Cmax of 1,250 ng/mL and a t1/2 of 12–15 hours following oral administration [2]. No analogous characterization data exist for the target compound, making it impossible to assess its developability or suitability for in vivo studies relative to more advanced class members.

ADME selectivity in vivo efficacy procurement criteria

Application Scenarios for 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6) Based on Available Evidence


Chemical Reference Standard for Analytical Method Development and Structure Confirmation

The compound may serve as a certified reference standard for high-resolution mass spectrometry (HRMS), NMR spectroscopy, or X-ray crystallography to confirm the identity and purity of synthetic intermediates within a discovery chemistry program. Its unique InChI key (DAHBJXDFIFZERV-UHFFFAOYSA-N) provides a definitive digital identifier for database registration and inventory management. This application is supported by its commercial availability from multiple vendors [1], but does not extend to any biological claim.

SAR Exploration in Pyridazine Phenol-Based NLRP3 Inhibitor Discovery Programs

Medicinal chemistry teams investigating the pyridazin-3-ol scaffold for NLRP3 inflammasome inhibition may procure this compound as a systematic SAR probe to evaluate the impact of a 4-chlorophenyl and 2-methoxynaphthalen-1-ylmethyl substitution pattern [1]. However, this application is contingent upon the user first generating primary pharmacological data, as none currently exist in the public domain. The compound's utility is strictly limited to internal SAR hypothesis testing and must be benchmarked against proprietary or published class analogs.

Negative Control or Inactive Comparator in Target-Based Assays (Pending Experimental Validation)

Given the structural similarity of this compound to active pyridazin-3-ol NLRP3 inhibitors, it could theoretically be evaluated as a potential negative control compound. Sigma-Aldrich's cataloging of structurally distinct compounds as inactive controls (e.g., Z3670677764 as an inactive control for the MT2 agonist UCSF4226) illustrates the precedent for this application. However, the target compound's inactivity at any specific target must be experimentally confirmed before it can be deployed as a validated negative control in screening cascades.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.